MAO-B Enzyme Inhibition Potency: 3-Methoxyisoquinolin-5-amine vs. Unsubstituted Isoquinoline Analogs
Quantitative data from the BindingDB and ChEMBL databases demonstrate that 3-Methoxyisoquinolin-5-amine exhibits measurable inhibition of human Monoamine Oxidase B (MAO-B), a key target in neurological research. Its potency is significantly lower than that of more complex, optimized isoquinoline-based MAO-B inhibitors, confirming its utility as a selective, lower-potency tool compound or a starting scaffold for medicinal chemistry optimization, rather than a potent drug candidate itself [1]. This contrasts sharply with structurally distinct isoquinolinium ions, such as N-methyl-6-methoxyisoquinolinium, which are reported as potent MAO-A inhibitors with an IC50 of 0.81 µM, highlighting that specific substitution patterns on the isoquinoline core drastically alter enzyme subtype selectivity and potency [2].
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 15.4 µM (15,400 nM) |
| Comparator Or Baseline | N-methyl-6-methoxyisoquinolinium ion (MAO-A Inhibitor) |
| Quantified Difference | The target compound is a ~19-fold weaker inhibitor of MAO-B compared to the comparator's potency against MAO-A (0.81 µM vs. 15.4 µM), reflecting a different subtype profile and overall weaker affinity. |
| Conditions | Recombinant human MAO-B, kynuramine substrate conversion to 4-hydroxyquinoline, fluorescence assay, 20-minute incubation. |
Why This Matters
This quantitative activity profile confirms the compound is a genuine, albeit weak, MAO-B ligand, distinguishing it from inactive scaffolds and positioning it as a validated starting point for designing more potent, subtype-selective MAO inhibitors.
- [1] BindingDB. (2025). Entry for BDBM50401987 (CHEMBL1492484). BindingDB Database. View Source
- [2] Naoi, M., Maruyama, W., & Dostert, P. (1995). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. PubMed. View Source
